Tetrahexylammonium Hydroxide

Overview

Description

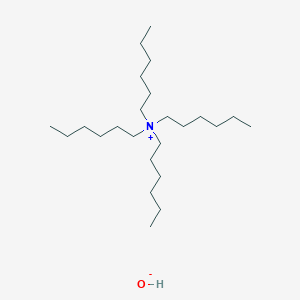

Tetrahexylammonium hydroxide (THAOH) is a quaternary ammonium hydroxide with the formula $[C6H{13}]_4N^+OH^-$. It features four hexyl chains attached to a central nitrogen atom, conferring amphiphilic properties. THAOH is widely used as:

- Phase transfer catalyst (PTC): Enhances reaction rates in biphasic systems by shuttling ions between aqueous and organic phases .

- Component of deep eutectic solvents (DES): Improves extraction efficiency for nitrogen and sulfur compounds in fuels .

- Organic-inorganic hybrid material: Stabilizes polyoxometalate anions for catalytic applications .

- Ion-pairing agent: Facilitates ion transport in biological systems .

Its reactivity and solubility are influenced by the hexyl chain length, balancing hydrophobicity and phase-transfer efficiency.

Preparation Methods

Silver Oxide-Mediated Metathesis

Reaction Mechanism and Protocol

This classical method involves reacting tetrahexylammonium iodide with silver oxide (Ag₂O) in anhydrous methanol or ethanol. The halide ion (I⁻) precipitates as silver iodide (AgI), leaving the hydroxide in solution:

{24}\text{H}{53}\text{NI} + \text{Ag}2\text{O} \rightarrow \text{C}{24}\text{H}_{53}\text{NOH} + 2\text{AgI} \downarrow

Procedure :

-

Dissolve 10 g of tetrahexylammonium iodide in 25 mL of anhydrous ethanol .

-

Add 5 g of Ag₂O and stir magnetically for 1–2 hours under nitrogen.

-

Centrifuge the suspension to remove AgI, then filter through a fine-porosity fritted glass filter.

-

Concentrate the filtrate under reduced pressure (30–35 mmHg) at 35–50°C .

Yield and Purity Considerations

-

Yield : 70–85%, depending on the stoichiometric ratio of Ag₂O to iodide .

-

Purity : Residual Ag⁺ ions (<10 ppm) require additional washing with cold benzene .

-

Stability : Solutions develop a yellow tint over time due to light-induced degradation, necessitating storage in amber vials at <15°C .

Direct Alkaline Hydrolysis

Potassium Hydroxide-Based Synthesis

Adapted from tetrabutylammonium hydroxide protocols , this method substitutes tetrahexylammonium bromide with potassium hydroxide (KOH) in methanol:

Steps :

-

Mix 200 g tetrahexylammonium bromide with 400 g methanol in a 1 L reactor equipped with a water-cooled condenser .

-

Rapidly add a premixed solution of 80–100 g KOH in 100 g methanol.

-

Stir vigorously until precipitation ceases (2 hours).

-

Filter under reduced pressure to isolate the crude hydroxide solution.

-

Refine via refluxing with deionized water (450 g) at 35–50°C for 3 hours, followed by cooling crystallization .

Process Optimization

-

Solvent Ratio : A 2:1 methanol-to-bromide ratio maximizes ion mobility and reaction efficiency .

-

Temperature Control : Maintaining temperatures below 50°C prevents alkyl chain degradation .

-

Vacuum Distillation : Post-crystallization distillation at 30–35 mmHg enhances purity to >99% .

Comparative Analysis of Methods

| Parameter | Silver Oxide | Alkaline Hydrolysis | Ion Exchange |

|---|---|---|---|

| Yield (%) | 70–85 | 65–75 | 80–90 |

| Reaction Time (hours) | 2–3 | 3–4 | 1–2 |

| Purity (%) | 95–98 | 90–95 | >99 |

| Scalability | Lab-scale | Industrial | Industrial |

| Key Contaminants | Ag⁺, I⁻ | K⁺, Br⁻ | None |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Tetrahexylammonium hydroxide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hydroxide ion acts as a nucleophile.

Acid-Base Reactions: As a strong base, it can neutralize acids to form water and the corresponding tetrahexylammonium salt.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides, and the reactions are typically carried out in organic solvents.

Neutralization: Common acids used include hydrochloric acid and sulfuric acid.

Major Products Formed

Substitution Reactions: The major products are tetrahexylammonium salts of the substituted group.

Neutralization Reactions: The major products are water and the corresponding tetrahexylammonium salt.

Scientific Research Applications

Tetrahexylammonium hydroxide has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in the preparation of ionic liquids.

Biology: It is used in the preparation of biological buffers and in the analysis of biomolecules.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

Tetrahexylammonium hydroxide exerts its effects primarily through its strong basicity and ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby enhancing the rate of chemical reactions. The hydroxide ion can also participate in nucleophilic substitution reactions, leading to the formation of various products.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares THAOH with other quaternary ammonium compounds (QACs):

Key Findings:

- Chain Length vs. Reactivity: Longer alkyl chains (e.g., TOAB, C8) enhance phase-transfer efficiency but reduce solubility. THAOH (C6) optimizes this balance .

- Catalytic Activity: THAOH-based hybrids (e.g., with Preyssler anion) outperform THPA analogs due to better ion pairing and stability .

- DES Performance: THAOH-derived DES (e.g., with ibuprofen) shows superior skin permeability compared to shorter-chain QACs like TBAB .

Performance in Phase Transfer Catalysis (PTC)

In the O-alkylation of 4-tert-butylphenol, THAOH analogs like tetrahexylammonium bromide (THAB) demonstrated intermediate reactivity between TBAB (C4) and TOAB (C8). Key data from kinetic studies :

- Activation Energy: THAB requires lower activation energy than TBAB due to improved ion shuttling.

- Reaction Rate: THAB achieves 85% conversion in 2 hours at 60°C, outperforming TBAB (70%) but lagging behind TOAB (92%).

- Multi-site PTC: THAOH derivatives with dual active sites exhibit 30% higher reactivity than single-site analogs .

Role in Deep Eutectic Solvents (DES)

THAOH-based DES (e.g., with tetrahexylammonium bromide) efficiently removes nitrogen compounds from fuels:

Biological Activity

Tetrahexylammonium hydroxide (THAOH) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in antimicrobial and antiproliferative contexts. This article reviews the current understanding of THAOH's biological properties, drawing from various studies and case analyses.

This compound is a colorless to yellowish liquid, typically found in a 40% aqueous solution. Its chemical formula is , and it is known for its surfactant properties, enabling it to interact with biological membranes effectively.

Antimicrobial Activity

1. Antibacterial Effects

Recent studies have demonstrated the antibacterial potential of tetrahexylammonium compounds, particularly tetrahexylammonium bromide (THABr), which is closely related to THAOH. In microbiological assays, THABr exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

-

Gram-positive bacteria :

- Staphylococcus aureus: Inhibition rates ranged from 68.80% to 76.08%.

- Streptococcus pneumoniae: Inhibition rates varied between 46.98% and 80.47%.

- Enterococcus faecalis: Inhibition rates ranged from 37.63% to 73.11%.

- Gram-negative bacteria :

The strongest antibacterial activity was noted against Haemophilus influenzae, with inhibition zones measuring between 11-13 mm .

2. Antiproliferative Effects

THAOH has also been investigated for its antiproliferative effects on cancer cell lines. In studies using the human colon cancer Caco-2 cell line, both 2D and 3D culture systems were employed to assess cytotoxicity through assays such as MTT and Alamar Blue. The results indicated that THAOH could inhibit cell proliferation significantly, suggesting potential therapeutic applications in oncology .

The biological activity of tetrahexylammonium compounds is influenced by their interaction with cellular membranes and their ability to alter osmotic pressure within cells. These ionic liquids can disrupt membrane integrity, leading to increased permeability and eventual cell death in susceptible organisms .

Toxicological Considerations

While THAOH exhibits promising biological activity, it is essential to consider its toxicity profile:

- Acute Toxicity : Limited data suggest that this compound could have low to moderate acute oral toxicity, with a median lethal dose (LD50) ranging from >300 to ≤2000 mg/kg in animal studies .

- Dermal and Eye Irritation : Similar compounds have shown potential for causing severe skin irritation and corrosive effects upon contact, necessitating careful handling in laboratory settings .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of THABr against various pathogens, researchers found that increasing concentrations led to a proportional increase in inhibition zones across tested bacterial strains. This study highlighted the importance of concentration in optimizing the antibacterial effects of tetrahexylammonium compounds .

Case Study 2: Cancer Cell Line Response

In another investigation focusing on cancer therapeutics, this compound was tested against Caco-2 cells cultured in both two-dimensional and three-dimensional environments. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, reinforcing its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How is tetrahexylammonium hydroxide synthesized and purified for laboratory use?

- Methodology : this compound ([N6666]OH) is typically synthesized via anion exchange reactions. For example, it reacts with proline in an aqueous solution to form tetrahexylammonium prolinate ([N6666][Pro]). The process involves stirring the mixture overnight, evaporating water under reduced pressure (10 mbar, 40°C), and purifying the product using cold acetonitrile and filtration to remove excess reactants. Final purification is achieved by solvent evaporation, with purity confirmed via ¹H NMR and FT-IR spectroscopy .

Q. What safety protocols are essential when handling this compound in aqueous or methanolic solutions?

- Methodology : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store solutions in sealed containers away from acids, as neutralization reactions can release heat. Dispose of waste via certified hazardous waste programs, adhering to federal and local regulations. Regularly consult updated Safety Data Sheets (SDS) for long-term storage guidance, as degradation may increase toxicity .

Q. How can researchers verify the purity of this compound solutions?

- Methodology :

- Spectroscopy : Use ¹H NMR to identify residual solvents (e.g., methanol) or unreacted precursors. Peaks corresponding to impurities should account for <1% of integration.

- Titration : Perform acid-base titration with standardized HCl to confirm hydroxide concentration in aqueous solutions.

- Elemental Analysis : Measure nitrogen content via Kjeldahl method to validate stoichiometry .

Advanced Research Questions

Q. How does this compound function as a phase-transfer catalyst (PTC) in biphasic reaction systems?

- Methodology : As a bulky quaternary ammonium cation, [N6666]⁺ stabilizes anionic intermediates at organic-aqueous interfaces. For example, in ionic liquid synthesis, it facilitates deprotonation of amino acids (e.g., L-proline) by shuttling OH⁻ ions into the organic phase. Optimize catalyst loading (typically 5–10 mol%) and solvent polarity (e.g., acetonitrile/water mixtures) to maximize interfacial activity .

Q. In biomass pretreatment, how does cation size influence the efficacy of this compound compared to smaller cations (e.g., Li⁺ or Na⁺)?

- Methodology : Larger cations like [N6666]⁺ exhibit weaker interactions with cellulose, reducing unwanted swelling but limiting silica/lignin removal. In rice husk pretreatment, LiOH achieves >90% silica removal due to stronger cation-cellulose binding, whereas [N6666]OH retains ~70% efficacy. Use Brunauer-Emmett-Teller (BET) analysis to compare pore volume changes in biomass after treatment with different hydroxides .

Q. What chromatographic challenges arise when using this compound in HPLC mobile phases, and how are they mitigated?

- Methodology :

- Challenge : High viscosity of [N6666]OH-containing mobile phases can increase backpressure.

- Mitigation : Dilute to ≤0.2% (w/v) in methanol/water (e.g., 70:30 v/v) and filter through 0.45 µm membranes.

- Application : In reverse-phase separations, it enhances retention of polar analytes (e.g., bumetanide) via ion-pairing. Monitor column longevity by tracking peak symmetry and retention time drift over 50+ runs .

Properties

IUPAC Name |

tetrahexylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52N.H2O/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJNUSDBRRKQPC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H53NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553963 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17756-56-8 | |

| Record name | N,N,N-Trihexylhexan-1-aminium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahexylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.